(2-Bromo-6-formylpyridin-4-YL)acetic acid
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Overview
Description
(2-Bromo-6-formylpyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and an acetic acid moiety attached to a pyridine ring. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of (2-Bromo-6-formylpyridin-4-YL)acetic acid involves several steps, typically starting with the bromination of a pyridine derivative. The formyl group is then introduced through a formylation reaction, followed by the addition of the acetic acid moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
standard organic synthesis techniques, including purification steps like recrystallization and chromatography, are employed to ensure the compound’s quality .
Chemical Reactions Analysis
(2-Bromo-6-formylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Bromo-6-formylpyridin-4-YL)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-6-formylpyridin-4-YL)acetic acid is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and formyl group may play crucial roles in binding to these targets, thereby modulating their activity . Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
(2-Bromo-6-formylpyridin-4-YL)acetic acid can be compared with other similar compounds, such as:
2-(6-Bromopyridin-2-yl)acetic acid: This compound lacks the formyl group, which may result in different reactivity and biological activity.
(2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities .
Properties
Molecular Formula |
C8H6BrNO3 |
---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
2-(2-bromo-6-formylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H6BrNO3/c9-7-2-5(3-8(12)13)1-6(4-11)10-7/h1-2,4H,3H2,(H,12,13) |
InChI Key |
IAEQTGYPENBKED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Br)CC(=O)O |
Origin of Product |
United States |
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